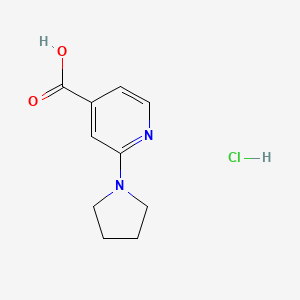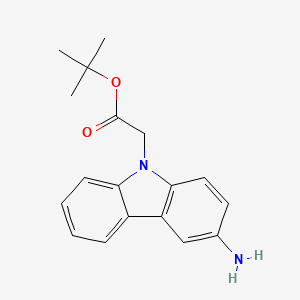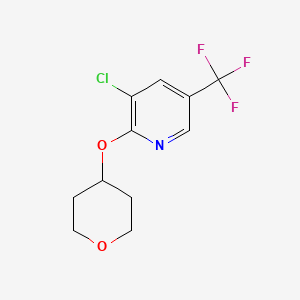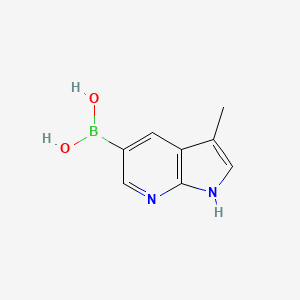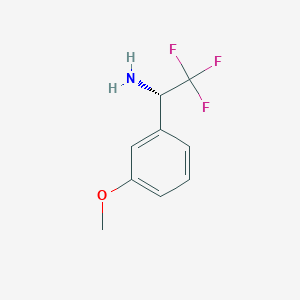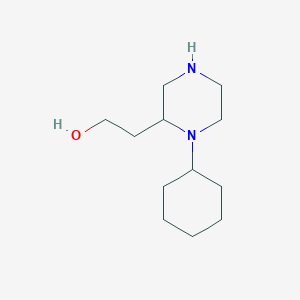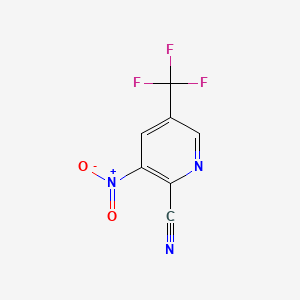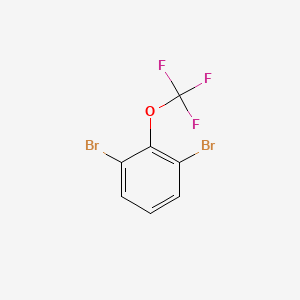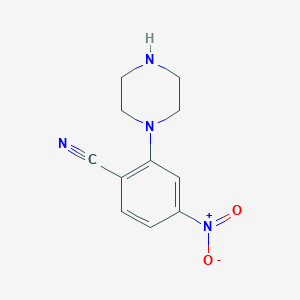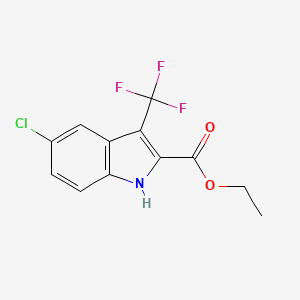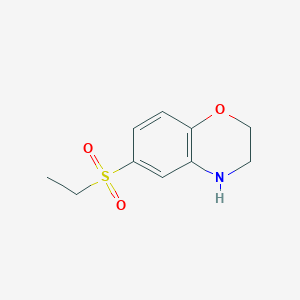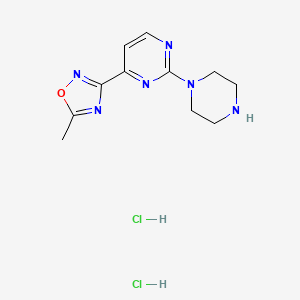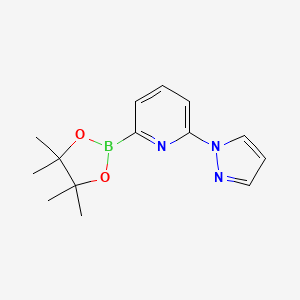![molecular formula C6H8F3N B1390605 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1212082-75-1](/img/structure/B1390605.png)
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
説明
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a type of bicyclic structure that is increasingly being used in the development of bioactive compounds . It is a saturated bicyclic structure that is still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane involves a convergent approach. This includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is complex and involves a bicyclic scaffold . The structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane are diverse. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . Additionally, the incorporation of a trifluoromethyl group into organic motifs has seen significant growth in recent years .科学的研究の応用
1. Preparation of New Bicyclo[2.1.1]Hexane Modules
- Application Summary : Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
- Methods of Application : An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules was disclosed. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
- Results or Outcomes : This method opens the gate to sp3-rich new chemical space .
2. Development of Bicyclo[3.1.0]Hexane-Based A3 Receptor Ligands
- Application Summary : The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer . A series of bicyclo[3.1.0]hexane-based nucleosides was synthesized and evaluated for their P1 receptor affinities in radioligand binding studies .
- Methods of Application : The study focused on modifications at 1-, 2-, and 6-positions of the purine ring and variations of the 5′-position at the bicyclo[3.1.0]hexane moiety .
- Results or Outcomes : The most potent derivative displayed moderate A3AR affinity (Ki of 0.38 μM) and high A3R selectivity .
3. Transition Metal-Mediated Trifluoromethylation Reactions
- Application Summary : Fluorine compounds, including those with a trifluoromethyl group, are abundant in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Methods of Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
4. Synthesis and Applications of α-Trifluoromethylstyrenes
- Application Summary : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Methods of Application : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry were systematically summarized . Their mechanisms were also discussed .
- Results or Outcomes : This review provides a comprehensive overview of the synthesis and applications of α-trifluoromethylstyrenes, which are expected to be beneficial for future applications and improvements in the field of trifluoromethylation reactions .
5. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Application Summary : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation . Recently, the radical trifluoromethylation by photoredox catalysis has emerged .
- Methods of Application : This article describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .
- Results or Outcomes : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . Those photocatalytic reactions can be performed by irradiation of visible light with fluorescent light bulb, blue LED lamp or even natural sunlight as a light source .
Safety And Hazards
The safety data sheet for a similar compound, (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .
将来の方向性
The future directions for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and similar structures involve further exploration of their synthetic accessibility and potential applications in the development of bioactive compounds . The use of photochemistry to access new building blocks presents a promising avenue for future research .
特性
IUPAC Name |
2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



